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molecular formula C15H12O3 B191499 7-Hydroxyflavanone CAS No. 6515-36-2

7-Hydroxyflavanone

Cat. No. B191499
M. Wt: 240.25 g/mol
InChI Key: SWAJPHCXKPCPQZ-UHFFFAOYSA-N
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Patent
US07425568B2

Procedure details

2-Phenyl-chroman-7-ol was prepared as described for 5-nitro-2-(2-phenylchroman-6-yloxy)pyridine in Example 1(a) starting from 1.0 g of 7-hydroxy-flavanone. The product was purified by column chromatography using heptane-ethyl acetate (2:1) as an eluant. 1H NMR (400 MHz, CD3OD) δ: 7.41-7.28 (m, 5H), 6.86 (d, 1H, J 8.2 Hz), 6.32 (dd, 1H, J 8.2, 2.4 Hz), 6.29 (d, 1H, J 2.4 Hz), 5.00 (dd, 1H, J 9.9, 2.4 Hz), 2.84 (m, 1H), 2.64 (m, 1H), 2.15 (m, 1H), 1.99 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(OC2C=C3C(=CC=2)OC(C2C=CC=CC=2)CC3)=NC=1)([O-])=O.[OH:27][C:28]1[CH:37]=[C:36]2[C:31]([C:32](=O)[CH2:33][CH:34]([C:38]3[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=3)[O:35]2)=[CH:30][CH:29]=1>>[C:38]1([CH:34]2[CH2:33][CH2:32][C:31]3[C:36](=[CH:37][C:28]([OH:27])=[CH:29][CH:30]=3)[O:35]2)[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)OC=1C=C2CCC(OC2=CC1)C1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C2C(CC(OC2=C1)C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OC2=CC(=CC=C2CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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